molecular formula C11H17N3 B2713149 [(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine CAS No. 170353-28-3

[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine

Cat. No.: B2713149
CAS No.: 170353-28-3
M. Wt: 191.278
InChI Key: ADULVLOFPKPAHD-UHFFFAOYSA-N
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Description

“[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine” is a compound that appears as a light yellow to yellow powder or crystals or liquid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C11H17N3/c12-9-10-4-7-14 (8-5-10)11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9,12H2 . This indicates that the compound has a molecular weight of 191.28 .


Physical and Chemical Properties Analysis

“this compound” is described as a light yellow to yellow powder or crystals or liquid . It has a molecular weight of 191.28 .

Scientific Research Applications

Schiff Base and Non-Schiff Base Macrocyclic Ligands

  • Synthesis and Applications : Pyridine derivatives, including Schiff base ligands, are crucial in the synthesis of macrocyclic compounds. These compounds have applications in selective metal ion transportation and separation, as well as in creating mechanically interlocked molecules and artificial metalloenzymes with catalytic properties (Rezaeivala & Keypour, 2014).

Gold-Catalyzed Formal Cycloaddition

  • Formation of Imidazo-Fused Heteroaromatics : Pyridinium N-(heteroaryl)aminides, similar to pyridine derivatives, facilitate the formation of various imidazo-fused heteroaromatics, which are significant in organic synthesis and functional group tolerance (Garzón & Davies, 2014).

Novel Pyridine Derivatives Synthesis

  • Biological Activities and Quantum Mechanical Investigations : Novel pyridine derivatives, synthesized using Suzuki cross-coupling reaction, have shown potential as chiral dopants for liquid crystals and exhibit diverse biological activities, such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).

Group 10 Metal Aminopyridinato Complexes

  • Catalysis Applications : Aminopyridinato complexes have been utilized as catalysts in reactions like Suzuki cross-coupling and hydrosilane polymerization, showcasing their role in facilitating various chemical reactions (Deeken et al., 2006).

Fluorescent Sensors

  • Detection of Inorganic Cations : Certain pyridine derivatives act as sensors for fluorescence detection of inorganic cations, with their binding constants being dependent on the charge density of the analyzed cations (Mac et al., 2010).

Oxyfunctionalization of Pyridine Derivatives

  • Biotechnological Applications : Oxyfunctionalization of pyridine derivatives using certain microorganisms like Burkholderia sp. MAK1 offers a promising method for the preparation of various hydroxylated pyridines, which are in demand as synthons for pharmaceutical products (Stankevičiūtė et al., 2016).

2,6-Bis(pyrazolyl)pyridines Coordination Chemistry

  • Complex Chemistry for Biological Sensing : Derivatives of pyridines have been employed as ligands, particularly in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual spin-state transitions (Halcrow, 2005).

Properties

IUPAC Name

(1-pyridin-2-ylpiperidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-9-10-4-7-14(8-5-10)11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADULVLOFPKPAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chloropyridine (19.4 g), 1-(piperid-4-yl)methylamine (14.25 g), sodium carbonate (11.4 g) and 3-methyl-1-butanol (100 ml), was stirred and heated under reflux for 16 hours, then filtered. The solvent was removed in vacuo to leave an oil which was distilled to give 1-[1-(pyrid-2-yl)piperid-4-yl]methylamine as a pale yellow oil (5.65 g), b.p. 126°-130° C. at 0.6 mbar.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
14.25 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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